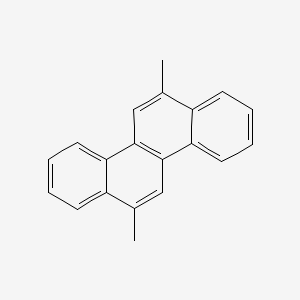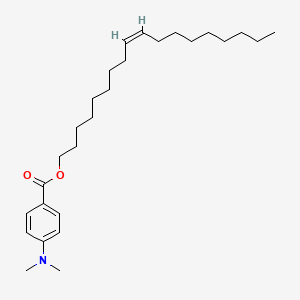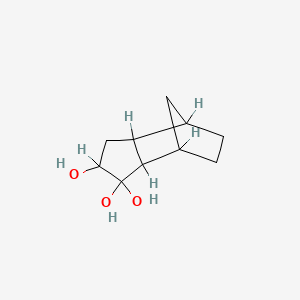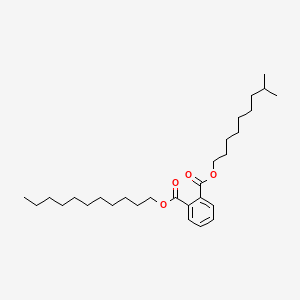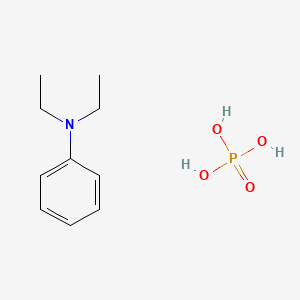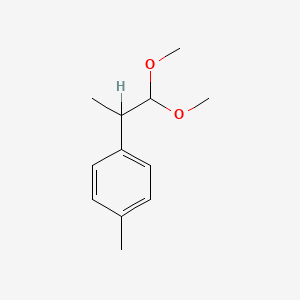
(Dimethylamino)dimethylindium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)dimethylindium typically involves the reaction of indium trichloride with dimethylamine and a suitable reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, this compound is produced using advanced techniques such as thermal atomic layer deposition. This method involves the use of this compound as a liquid precursor, which reacts with ozone as an oxygen source to form thin films of indium oxide .
Analyse Chemischer Reaktionen
Types of Reactions
(Dimethylamino)dimethylindium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen sources to form indium oxide.
Substitution: Can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ozone for oxidation and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions include indium oxide and substituted indium compounds, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(Dimethylamino)dimethylindium has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of indium-containing compounds.
Biology: Investigated for potential biological activities and interactions.
Medicine: Explored for its potential use in medical imaging and diagnostics.
Industry: Utilized in the production of thin films for electronic devices, such as transistors and LEDs
Wirkmechanismus
The mechanism of action of (Dimethylamino)dimethylindium involves its ability to act as a precursor for the formation of indium oxide thin films. The compound reacts with ozone to form a crystalline indium oxide structure, which is then used in various electronic applications. The molecular targets and pathways involved in this process include the interaction of the indium atom with oxygen atoms to form a stable oxide network .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Indium Diisopropyldithiocarbamate
- Indium (III) Tris (trifluoromethanesulfonimide)
- Indium (III) Phthalocyanine Chloride
Uniqueness
(Dimethylamino)dimethylindium is unique due to its specific combination of dimethylamino and dimethyl groups attached to the indium atom. This unique structure allows it to act as an effective precursor for the formation of indium oxide thin films, which are essential in the production of high-performance electronic devices .
Eigenschaften
CAS-Nummer |
92274-82-3 |
|---|---|
Molekularformel |
C4H12InN |
Molekulargewicht |
188.96 g/mol |
IUPAC-Name |
N-dimethylindiganyl-N-methylmethanamine |
InChI |
InChI=1S/C2H6N.2CH3.In/c1-3-2;;;/h1-2H3;2*1H3;/q-1;;;+1 |
InChI-Schlüssel |
JEMPWPKIYKCLQS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)[In](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


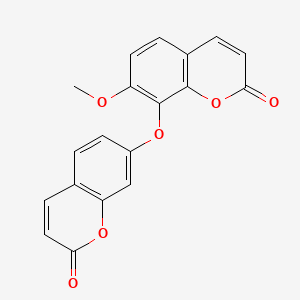
![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)


